
2-Iodo-l-phenylalanine
Overview
Description
2-Iodo-l-phenylalanine is an amino acid derivative where an iodine atom is substituted at the second position of the benzene ring of l-phenylalanine. This modification significantly enhances its affinity and selectivity for the L-type amino acid transporter 1 (LAT1), making it a valuable compound in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-l-phenylalanine can be synthesized through the iodination of l-phenylalanine. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom undergoes substitution with nucleophiles, enabling structural diversification:
Radioiodination via isotopic exchange achieves specific activities up to 65 GBq/mmol for diagnostic imaging .
Biological Transport and Uptake Mechanisms
2-I-Phe is actively transported into cells via L-type amino acid transporters (LAT1/LAT2), which are overexpressed in tumors .
Comparative Uptake in Tumor Models (Percentage Injected Dose/g, 60 min post-injection) :
Tumor Model | 2-I-Phe Uptake (%) | D-Isomer Uptake (%) |
---|---|---|
R1M Rhabdomyosarcoma | 5.7 ± 0.4 | 5.3 ± 0.3 |
HT29 Colorectal | 4.2 ± 0.2 | 4.0 ± 0.2 |
EF43fgf4 Breast | 3.8 ± 0.1 | 3.6 ± 0.1 |
The D-isomer shows faster blood clearance but similar tumor uptake, making both isomers viable for SPECT imaging .
Stereochemical and Halogen Effects
- LAT1 Affinity : 2-I-Phe exhibits 3-fold higher LAT1 binding than phenylalanine due to the iodine’s hydrophobic and steric effects .
- Halogen Position : Affinity decreases in the order 2-I > 3-I > 4-I for LAT1, while LAT2 prefers 3-I > 4-I > 2-I .
Structural-Activity Relationship (SAR) for LAT1 Binding :
Halogen Position | Relative LAT1 Affinity |
---|---|
2-Iodo | 3.0× (vs. Phe) |
3-Iodo | 2.5× |
4-Iodo | 1.2× |
Stability and Metabolic Profile
2-I-Phe demonstrates high in vivo stability, with <7% deiodination observed in murine models over 90 minutes . Metabolites include trace amounts of free iodide and intact tracer, with no racemization detected .
Scientific Research Applications
Radiopharmaceutical Applications
SPECT Imaging
2-Iodo-L-phenylalanine is utilized as a radiotracer in Single Photon Emission Computed Tomography (SPECT) imaging. Studies have shown that both the L- and D-isomers of 2-iodo-phenylalanine exhibit high uptake in tumor tissues, making them suitable for diagnostic imaging. In vivo studies demonstrated that 123I-2-iodo-L-phenylalanine has a favorable biodistribution profile, characterized by rapid clearance through the kidneys and significant retention in tumors compared to surrounding tissues .
Dosimetry and Tumor Retention
Research indicates that 123I-2-iodo-L-phenylalanine exhibits low radiation burden while maintaining high tumor retention rates. This property is critical for minimizing patient exposure during diagnostic procedures while ensuring effective imaging of malignant tissues . The compound's metabolic stability contributes to its effectiveness as a tumor tracer, allowing for accurate assessment of tumor characteristics over time .
Cancer Treatment Research
Targeting LAT1 Transporter
this compound has been identified as a selective substrate for the L-type amino acid transporter (LAT1), which is overexpressed in many tumors. This selectivity enhances the compound's potential for targeted cancer therapies. Studies have shown that modifications to the phenylalanine structure, such as iodination at the second position, significantly improve LAT1 affinity compared to the parent amino acid .
Therapeutic Potential
The ability of this compound to accumulate in tumors suggests its potential use not only as a diagnostic tool but also as a therapeutic agent. The compound can be used to deliver radioisotopes directly to cancer cells, potentially improving treatment efficacy while reducing systemic side effects .
Synthesis and Optimization
Improved Synthesis Techniques
Recent advancements in synthetic methodologies have enhanced the yield of this compound production. Optimized experimental designs have led to yields consistently exceeding 74%, which is crucial for large-scale applications in research and clinical settings . Techniques such as copper-assisted nucleophilic halogen exchange have been pivotal in achieving these improvements, ensuring high purity and structural integrity of the compound .
Case Studies
Mechanism of Action
2-Iodo-l-phenylalanine exerts its effects primarily through its interaction with LAT1. The iodine substitution enhances its binding affinity and selectivity for LAT1, facilitating its transport across cell membranes. This property is particularly useful in targeting cancer cells, which often overexpress LAT1, allowing for selective delivery of therapeutic agents .
Comparison with Similar Compounds
l-Phenylalanine: The parent amino acid without the iodine substitution.
l-Phenylglycine: A shorter analog with one less carbon atom.
α-Methyl-l-phenylalanine: A known LAT1-selective compound with an α-methyl group.
Uniqueness: 2-Iodo-l-phenylalanine stands out due to its significantly higher affinity and selectivity for LAT1 compared to its parent compound, l-phenylalanine. This makes it a more effective tool for studying LAT1-mediated transport and for developing targeted drug delivery systems .
Biological Activity
2-Iodo-L-phenylalanine (2-I-Phe) is an analog of the amino acid phenylalanine, notable for its iodine substitution at the second position of the benzene ring. This modification enhances its biological activity, particularly in the context of cancer diagnostics and treatment. This article explores the biological activity of 2-I-Phe, focusing on its interaction with L-type amino acid transporter 1 (LAT1), its potential as a diagnostic agent in imaging, and its incorporation into proteins.
Structure-Activity Relationship
LAT1 Selectivity
2-I-Phe has demonstrated improved affinity and selectivity for LAT1 compared to phenylalanine. LAT1 is crucial for transporting large neutral amino acids across cellular membranes, particularly in tumor cells where its expression is often elevated. Research indicates that while 2-I-Phe shows increased selectivity for LAT1, it has a reduced transport velocity compared to its parent compound, phenylalanine .
Table 1: LAT1 Transport Characteristics of Phenylalanine Analogs
Compound | LAT1 Affinity | Transport Velocity | Selectivity |
---|---|---|---|
L-Phenylalanine | Moderate | High | Low |
This compound | High | Moderate | High |
Imaging Applications
SPECT Imaging
The compound has been evaluated as a radiopharmaceutical for single-photon emission computed tomography (SPECT) in brain tumor imaging. A study involving patients with suspected gliomas showed that 2-I-Phe uptake was significantly higher in tumor tissues compared to non-neoplastic lesions. The sensitivity and specificity for distinguishing between tumor types were reported at 86% and 100%, respectively . This specificity makes 2-I-Phe a promising agent for characterizing indeterminate brain lesions.
Case Study: Brain Tumor Imaging
In a prospective study involving 45 patients, SPECT imaging with p-[123I]iodo-L-phenylalanine demonstrated:
- High Uptake in Tumors : Average uptake ratio in tumors was significantly higher than in non-neoplastic lesions (1.70 ± 0.36 vs. 1.14 ± 0.18).
- Retention : Persistent retention of the compound was observed in low-grade gliomas without blood-brain barrier disruption up to 24 hours post-injection .
Protein Incorporation Studies
Genetic Encoding
Recent advancements have allowed for the site-specific incorporation of 2-I-Phe into proteins using genetically modified organisms like Escherichia coli. This technique facilitates structural studies by introducing heavy atoms into proteins without disrupting their native structures. For example, the incorporation of iodoPhe into bacteriophage T4 lysozyme did not significantly alter the protein's structural integrity, allowing researchers to utilize it in X-ray crystallography with reduced data requirements .
Pharmacokinetics and Biodistribution
In Vivo Studies
In vivo studies have shown that radiolabeled forms of 2-I-Phe are effectively transported by LAT1 in various tumor cell lines. In dynamic imaging studies with tumor-bearing mice, both 2-I-Phe and its D-isomer exhibited high and specific uptake in tumors, with renal clearance observed as a common biodistribution characteristic .
Table 2: Biodistribution Characteristics of Radiolabeled 2-I-Phe
Parameter | [(123)I]-2-Iodo-L-Phenylalanine | [(123)I]-2-Iodo-D-Phenylalanine |
---|---|---|
Tumor Uptake | High | High |
Renal Clearance | Moderate | Fast |
Blood Clearance | Slow | Fast |
Properties
IUPAC Name |
(2S)-2-amino-3-(2-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVGLPBXYBDDM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167817-55-2 | |
Record name | 2-Iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.